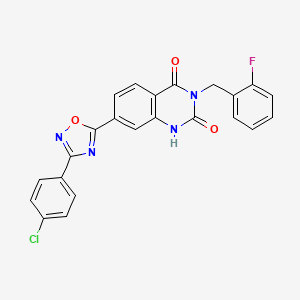
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H14ClFN4O3 and its molecular weight is 448.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
One significant application of compounds related to 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is in antitumor research. A study by Maftei et al. (2013) synthesized and tested natural product analogs containing a 1,2,4-oxadiazole ring for antitumor activity against various cell lines. The compound 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione exhibited potent antitumor properties with a mean IC50 value of approximately 9.4 µM (Maftei et al., 2013).
Synthesis and Chemical Properties
The synthesis of related 3-amino-1H-quinazoline-2,4-diones, starting from fluorobenzoic acid, was described by Tran et al. (2005). This process involved the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring (Tran et al., 2005).
AMPA and Kainate Receptor Antagonists
Colotta et al. (2006) reported on the study of new 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives as AMPA and kainate receptor antagonists. They found that the presence of the free 3-hydroxy group is crucial for good affinity at investigated receptors, and some 6-heterocyclic moieties yielded AMPA-selective antagonists (Colotta et al., 2006).
Carbon Dioxide Fixation
In a study by Kimura et al. (2012), a simple tungstate was used as a catalyst for the chemical fixation of CO2 with 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones. This process could convert various 2-aminobenzonitriles into the corresponding quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2 (Kimura et al., 2012).
Antibacterial Activity
Malik et al. (2011) explored quinazolinediones as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. Their research indicated that these compounds exhibit higher MIC values than fluoroquinolones but lower MICs for fluoroquinolone-resistant gyrA mutants (Malik et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 7-amino-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 4-chlorophenyl isocyanate and subsequent cyclization with hydrazine hydrate to form the oxadiazole ring.", "Starting Materials": [ "7-amino-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "4-chlorophenyl isocyanate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 7-amino-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is reacted with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine to form the corresponding urea derivative.", "Step 2: The urea derivative is then cyclized with hydrazine hydrate to form the oxadiazole ring.", "Step 3: The final product, 7-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, is obtained after purification and isolation." ] } | |
CAS番号 |
1207016-93-0 |
分子式 |
C23H14ClFN4O3 |
分子量 |
448.84 |
IUPAC名 |
7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H14ClFN4O3/c24-16-8-5-13(6-9-16)20-27-21(32-28-20)14-7-10-17-19(11-14)26-23(31)29(22(17)30)12-15-3-1-2-4-18(15)25/h1-11H,12H2,(H,26,31) |
InChIキー |
NOFXDHIZGDMWSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)NC2=O)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


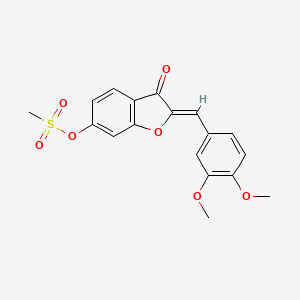
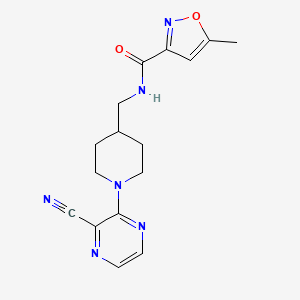
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2713763.png)

![2-[(4-Ethoxyphenyl)methylene]-7-[(4-ethylpiperazinyl)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B2713766.png)
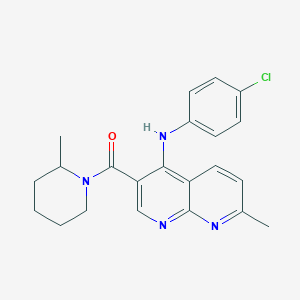
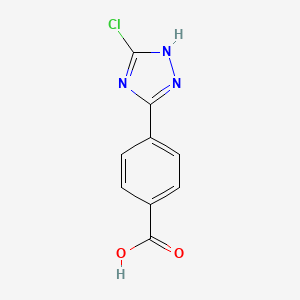

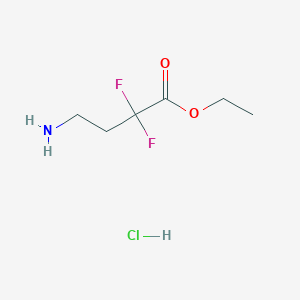
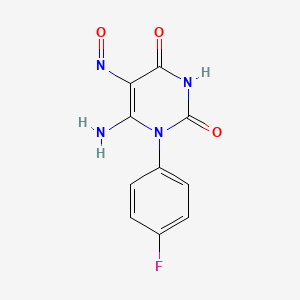
![N-(4-(N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2713779.png)
![Ethyl 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2713781.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2713782.png)

